Cas no 2580103-26-8 ((1R)-1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride)

(1R)-1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 2580103-26-8
- (1R)-1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride
- AT36642
- EN300-27707019
- (1R)-1-(4,4-Difluorocyclohexyl)ethanamine;hydrochloride
- (R)?-?1-?(4,?4-?difluorocyclohexyl)?ethan-?1-?amine hydrochloride
-
- MDL: MFCD33020815
- インチ: 1S/C8H15F2N.ClH/c1-6(11)7-2-4-8(9,10)5-3-7;/h6-7H,2-5,11H2,1H3;1H/t6-;/m1./s1
- InChIKey: ZVAYNUUVMZVORD-FYZOBXCZSA-N
- SMILES: Cl.FC1(CCC([C@@H](C)N)CC1)F
計算された属性
- 精确分子量: 199.0939335g/mol
- 同位素质量: 199.0939335g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 126
- 共价键单元数量: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
(1R)-1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27707019-1.0g |
(1R)-1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride |
2580103-26-8 | 95.0% | 1.0g |
$1315.0 | 2025-03-20 | |
Enamine | EN300-27707019-0.05g |
(1R)-1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride |
2580103-26-8 | 95.0% | 0.05g |
$306.0 | 2025-03-20 | |
Enamine | EN300-27707019-5.0g |
(1R)-1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride |
2580103-26-8 | 95.0% | 5.0g |
$3812.0 | 2025-03-20 | |
1PlusChem | 1P028BCH-2.5g |
(1R)-1-(4,4-difluorocyclohexyl)ethan-1-aminehydrochloride |
2580103-26-8 | 95% | 2.5g |
$3246.00 | 2023-12-18 | |
1PlusChem | 1P028BCH-50mg |
(1R)-1-(4,4-difluorocyclohexyl)ethan-1-aminehydrochloride |
2580103-26-8 | 95% | 50mg |
$441.00 | 2023-12-18 | |
Enamine | EN300-27707019-0.1g |
(1R)-1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride |
2580103-26-8 | 95.0% | 0.1g |
$457.0 | 2025-03-20 | |
Enamine | EN300-27707019-10.0g |
(1R)-1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride |
2580103-26-8 | 95.0% | 10.0g |
$5652.0 | 2025-03-20 | |
Enamine | EN300-27707019-5g |
(1R)-1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride |
2580103-26-8 | 95% | 5g |
$3812.0 | 2023-09-10 | |
Enamine | EN300-27707019-10g |
(1R)-1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride |
2580103-26-8 | 95% | 10g |
$5652.0 | 2023-09-10 | |
1PlusChem | 1P028BCH-10g |
(1R)-1-(4,4-difluorocyclohexyl)ethan-1-aminehydrochloride |
2580103-26-8 | 95% | 10g |
$7048.00 | 2023-12-18 |
(1R)-1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride 関連文献
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
(1R)-1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochlorideに関する追加情報
(1R)-1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride (CAS No. 2580103-26-8)
(1R)-1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride (CAS No. 2580103-26-8) is a chiral compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of amines and is characterized by a 4,4-difluorocyclohexyl substituent attached to an ethylamine moiety, which imparts distinct pharmacological properties.
The chiral center at the ethylamine group is crucial for the biological activity of this compound. The (1R) configuration specifically has been shown to exhibit enhanced binding affinity and selectivity for certain receptors, making it a valuable candidate for drug development. Recent studies have highlighted the importance of chiral compounds in pharmaceutical research, as they can significantly improve the efficacy and safety profiles of drugs.
One of the key areas of research involving (1R)-1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride is its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in various physiological processes, including neurotransmission, hormone signaling, and immune responses. The ability of this compound to interact with specific GPCRs has been explored in several preclinical studies, demonstrating its potential as a therapeutic agent for conditions such as anxiety disorders, depression, and chronic pain.
In addition to its receptor modulating properties, (1R)-1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride has also been investigated for its neuroprotective effects. Preclinical studies have shown that this compound can reduce neuronal damage and inflammation in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The neuroprotective mechanisms are thought to involve the modulation of oxidative stress and the inhibition of pro-inflammatory cytokines.
The pharmacokinetic properties of (1R)-1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride have been extensively studied to optimize its therapeutic potential. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a relatively long half-life, which are desirable characteristics for a drug candidate. These properties make it suitable for both acute and chronic dosing regimens.
Recent advancements in synthetic chemistry have also contributed to the development of efficient methods for the synthesis of (1R)-1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride. One notable approach involves the use of asymmetric catalysis to achieve high enantiomeric purity. This method not only improves the yield and purity of the final product but also reduces the environmental impact by minimizing waste generation.
The safety profile of (1R)-1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride has been evaluated in preclinical toxicity studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses with no significant adverse effects observed. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.
In conclusion, (1R)-1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride (CAS No. 2580103-26-8) represents a promising candidate for the development of novel therapeutics targeting various neurological and psychiatric disorders. Its unique chemical structure, combined with favorable pharmacological properties and safety profile, positions it as a valuable asset in modern drug discovery efforts. Ongoing research continues to explore new applications and optimize its therapeutic potential.
2580103-26-8 ((1R)-1-(4,4-difluorocyclohexyl)ethan-1-amine hydrochloride) Related Products
- 1344343-51-6(2-(oxan-3-yl)pyrrolidine)
- 21160-87-2(L-Glutamic acid-)
- 1806815-63-3(2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine)
- 2228745-91-1(3-2-(aminooxy)propan-2-yl-2-bromophenol)
- 862874-68-8(3-chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline)
- 888447-90-3(3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide)
- 1892799-57-3(methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate)
- 2034464-79-2(3-{1-3-(trifluoromethoxy)benzoylpiperidin-4-yl}-3H,4H-pyrido2,3-dpyrimidin-4-one)
- 1326921-94-1(1-(4-{4-[6-fluoro-3-(piperidine-1-carbonyl)quinolin-4-yl]piperazin-1-yl}phenyl)ethan-1-one)
- 2126160-54-9(4,4,7-trimethylazepan-2-one)




